2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride
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Overview
Description
2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride is a chemical compound known for its distinctive aroma, often described as resembling the smell of freshly baked bread or popcorn. This compound is a derivative of tetrahydropyridine and is commonly used in flavor and fragrance industries. Its molecular formula is C7H11NO•HCl, and it has a molecular weight of 161.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride typically involves the reaction of 2-acetylpyridine with reducing agents to form the tetrahydropyridine ring. One common method is the reduction of 2-acetylpyridine using sodium borohydride in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
Scientific Research Applications
2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Widely used in the flavor and fragrance industry to impart a bread-like aroma to products
Mechanism of Action
The mechanism of action of 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with receptors or enzymes, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-1,4,5,6-tetrahydropyridine: Similar structure but without the hydrochloride salt.
6-Acetyl-2,3,4,5-tetrahydropyridine: Another isomer with a different acetyl group position.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and used in Parkinson’s disease research
Uniqueness
2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride is unique due to its specific aroma profile and its applications in the flavor and fragrance industry. Its hydrochloride salt form enhances its stability and solubility, making it more suitable for various industrial applications .
Properties
IUPAC Name |
1-(2,3,4,5-tetrahydropyridin-6-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGCMUOZFASYRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NCCCC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746961 |
Source
|
Record name | 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27300-28-3 |
Source
|
Record name | 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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